SHP099 hydrochloride SHP099 hydrochloride SHP099 (hydrochloride) is a selective and orally bioavailable small-molecule SHP2 inhibitor with IC50 of 0.071 μM.target: SHP2IC 50: 0.071 μMIn vitro:SHP099 concurrently binds to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, thus inhibiting SHP2 activity through an allostericmechanism. SHP099 suppresses RAS-ERK signalling to inhibit the proliferation of receptor-tyrosine-kinase-driven human cancer cells [1]In vivo: 1) SHP2 knockdown inhibits the growth of established KYSE520 xenograft tumours.2) plasma SHP099 concentration and xenograft p-ERK levels following a single oral administration of SHP099 (100 mg per kg)
Brand Name: Vulcanchem
CAS No.: 1801747-11-4
VCID: VC0003579
InChI: InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H
SMILES: CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl
Molecular Formula: C₁₆H₂₀Cl₃N₅
Molecular Weight: 388.72

SHP099 hydrochloride

CAS No.: 1801747-11-4

Inhibitors

VCID: VC0003579

Molecular Formula: C₁₆H₂₀Cl₃N₅

Molecular Weight: 388.72

SHP099 hydrochloride - 1801747-11-4

CAS No. 1801747-11-4
Product Name SHP099 hydrochloride
Molecular Formula C₁₆H₂₀Cl₃N₅
Molecular Weight 388.72
IUPAC Name 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride
Standard InChI InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H
Standard InChIKey KHQHYRFUYAXWOQ-UHFFFAOYSA-N
SMILES CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl
Description SHP099 (hydrochloride) is a selective and orally bioavailable small-molecule SHP2 inhibitor with IC50 of 0.071 μM.target: SHP2IC 50: 0.071 μMIn vitro:SHP099 concurrently binds to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, thus inhibiting SHP2 activity through an allostericmechanism. SHP099 suppresses RAS-ERK signalling to inhibit the proliferation of receptor-tyrosine-kinase-driven human cancer cells [1]In vivo: 1) SHP2 knockdown inhibits the growth of established KYSE520 xenograft tumours.2) plasma SHP099 concentration and xenograft p-ERK levels following a single oral administration of SHP099 (100 mg per kg)
Reference [1]. Ying-Nan P et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
PubChem Compound 121241170
Last Modified Nov 11 2021
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